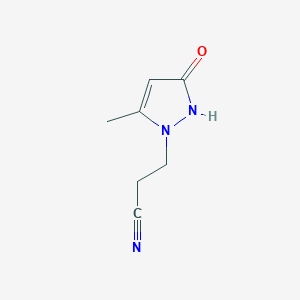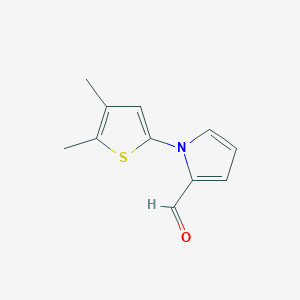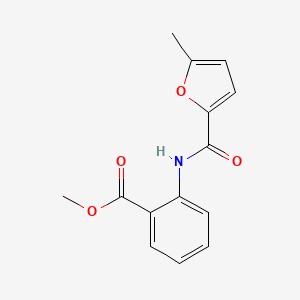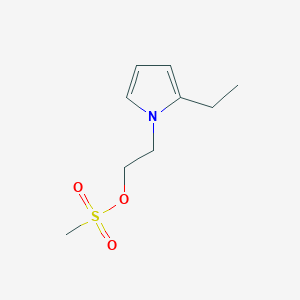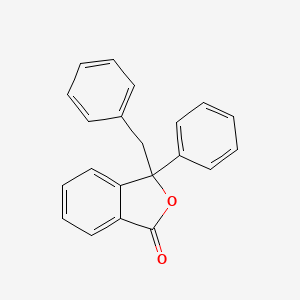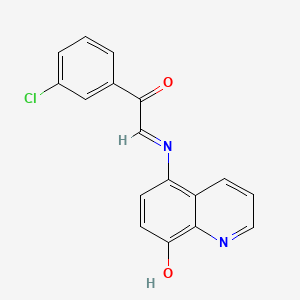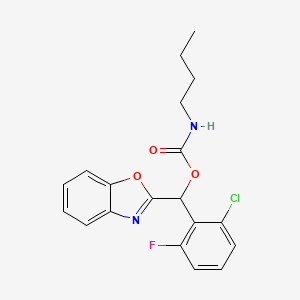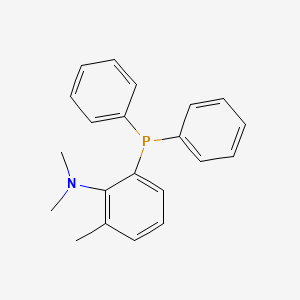
2-(Diphenylphosphino)-N,N,6-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N,N,6-trimethylaniline: is an organophosphorus compound that features a phosphine group attached to an aniline derivative. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of both the phosphine and aniline moieties allows it to act as a versatile ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N,6-trimethylaniline typically involves the reaction of diphenylphosphine with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with 2-chloro-N,N,6-trimethylaniline under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphino)-N,N,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science.
Biology and Medicine: The compound’s ability to form complexes with metals makes it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are explored for their potential biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalytic processes is also significant for industrial applications.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N,N,6-trimethylaniline primarily involves its function as a ligand. The phosphine group coordinates with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The aniline moiety can also interact with other molecules, enhancing the compound’s versatility in different chemical environments.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with two phosphine groups.
Bis(diphenylphosphino)methane: Similar structure but with a methylene bridge between the phosphine groups.
Diphenyl-2-pyridylphosphine: Contains a pyridyl group instead of an aniline moiety.
Uniqueness: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is unique due to the presence of both the phosphine and aniline groups, which allows it to act as a versatile ligand. Its trimethyl substitution on the aniline ring also provides steric hindrance, influencing its reactivity and stability in various chemical reactions.
Properties
Molecular Formula |
C21H22NP |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N,N,6-trimethylaniline |
InChI |
InChI=1S/C21H22NP/c1-17-11-10-16-20(21(17)22(2)3)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-16H,1-3H3 |
InChI Key |
ZULVEGYFXALMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


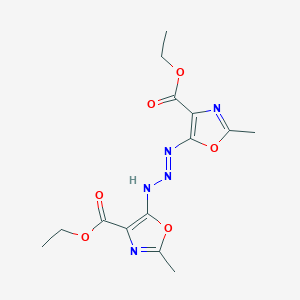

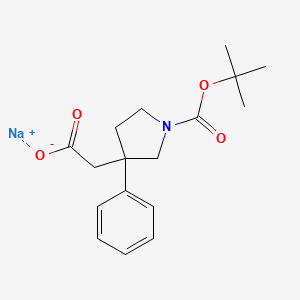
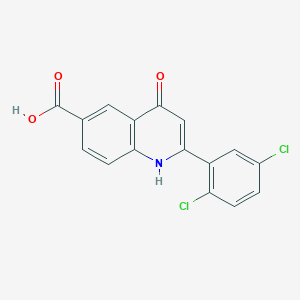
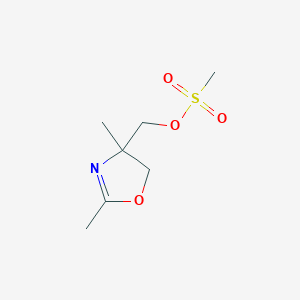
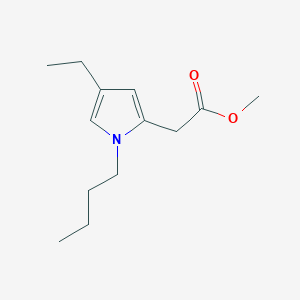
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
